![molecular formula C22H20N4S2 B11086666 5-methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11086666.png)

5-methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

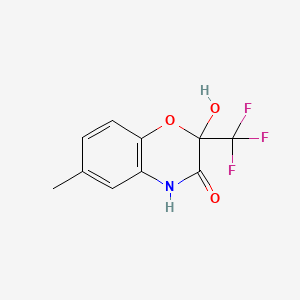

5-Methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion ist eine komplexe heterocyclische Verbindung, die zur Familie der Thiazolo[4,5-d]pyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring umfasst, der mit einem Pyrimidinring verschmolzen ist, sowie zusätzliche Phenyl- und Pyrrolidinylsubstituenten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion beinhaltet typischerweise mehrstufige Reaktionen, die von leicht zugänglichen Vorläufern ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiazolrings: Der erste Schritt beinhaltet die Kondensation eines Thioamids mit einem α-Halogenketon zur Bildung des Thiazolrings.

Bildung des Pyrimidinrings: Das Thiazol-Zwischenprodukt wird dann mit einem geeigneten Amidinderivat oder Guanidinderivat umgesetzt, um den verschmolzenen Pyrimidinring zu bilden.

Einführung von Substituenten: Die Phenyl- und Pyrrolidinylgruppen werden durch nukleophile Substitutionsreaktionen eingeführt, die häufig Phenylhalogenide und Pyrrolidinderivate verwenden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Verbesserung der Ausbeute und Reinheit umfassen. Dazu können die Verwendung von Hochdurchsatz-Screening für Reaktionsbedingungen sowie die Implementierung von kontinuierlichen Strömungsreaktoren zur Steigerung der Reaktions-Effizienz und Skalierbarkeit gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Thiazol- oder Pyrimidinderivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, Ethanol.

Substitution: Phenylhalogenide, Pyrrolidinderivate, polare aprotische Lösungsmittel (z. B. Dimethylformamid).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone, reduzierte Thiazolderivate und substituierte Phenyl- oder Pyrrolidinderivate.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung hat sich als potenzielles neuroprotektives und entzündungshemmendes Mittel erwiesen. Sie wurde auf ihre Fähigkeit untersucht, die Produktion von Stickstoffmonoxid und Tumornekrosefaktor-α in menschlichen Mikroglia-Zellen zu hemmen.

Antimikrobielle Aktivität: Die Verbindung zeigt antimikrobielle Eigenschaften gegen verschiedene pathogene Bakterien und Pilze.

Materialwissenschaften: Die einzigartigen strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion umfasst mehrere molekulare Ziele und Signalwege:

Neuroprotektion: Die Verbindung entfaltet ihre neuroprotektiven Wirkungen durch die Hemmung von endoplasmatischem Retikulumstress und Apoptose-Signalwegen.

Entzündungshemmende Aktivität: Sie hemmt den NF-kB-Entzündungsweg und reduziert die Produktion von proinflammatorischen Zytokinen.

Antimikrobielle Wirkung: Die Verbindung stört die Synthese der bakteriellen Zellwand und hemmt das Pilzwachstum, indem sie spezifische Enzyme angreift, die an diesen Prozessen beteiligt sind.

Wirkmechanismus

The mechanism of action of 5-METHYL-3-PHENYL-7-(3-PHENYL-1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and disrupting essential biological processes. For example, it has been shown to inhibit DNA gyrase and MurD, enzymes critical for bacterial DNA replication and cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolo[4,5-d]pyrimidinderivate: Diese Verbindungen teilen die zentrale Thiazolo[4,5-d]pyrimidinstruktur und zeigen ähnliche biologische Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.

Pyrazolo[3,4-d]pyrimidinderivate: Diese Verbindungen haben ein ähnliches verschmolzenes Ringsystem und sind bekannt für ihre CDK2-inhibitorische Aktivität, was sie zu potenziellen Antikrebsmitteln macht.

Einzigartigkeit

5-Methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion ist aufgrund seiner spezifischen Substituenten einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der Phenyl- und Pyrrolidinylgruppen verstärkt seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C22H20N4S2 |

|---|---|

Molekulargewicht |

404.6 g/mol |

IUPAC-Name |

5-methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |

InChI |

InChI=1S/C22H20N4S2/c1-15-23-20(25-13-12-17(14-25)16-8-4-2-5-9-16)19-21(24-15)26(22(27)28-19)18-10-6-3-7-11-18/h2-11,17H,12-14H2,1H3 |

InChI-Schlüssel |

ROIATJSJNGGJPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C(=N1)N3CCC(C3)C4=CC=CC=C4)SC(=S)N2C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11086587.png)

![1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone](/img/structure/B11086592.png)

![ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate](/img/structure/B11086610.png)

![7-methyl-3-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11086615.png)

![methyl [(6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl)oxy]acetate](/img/structure/B11086617.png)

![methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11086627.png)

![Ethyl 4-[(2-methyl-5-nitrophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11086634.png)

![(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone](/img/structure/B11086639.png)

![Ethyl 2-{[3,4-bis(4-methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-yliden]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11086641.png)

![11-(3-iodophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086644.png)

![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B11086647.png)

![2,6-dibromo-4-[(E)-(morpholin-4-ylimino)methyl]phenol](/img/structure/B11086648.png)